molecular formula C21H36N2O5 B6976289 tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate

tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate

Cat. No.: B6976289
M. Wt: 396.5 g/mol
InChI Key: IWZJIQSYXBDOAU-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an oxane ring

Properties

IUPAC Name

tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O5/c1-21(2,3)28-20(25)22-16-8-12-27-18(13-16)15-6-9-23(10-7-15)19(24)14-17-5-4-11-26-17/h15-18H,4-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJIQSYXBDOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCN(CC2)C(=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate typically involves multiple steps. One common method involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction mixture is then subjected to various conditions to introduce the oxolan-2-yl and acetyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Various substitution reactions can occur, particularly at the piperidine and oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they likely involve modulation of enzymatic activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-oxiranylmethyl)carbamate
  • tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate

Uniqueness

tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

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